Home > Products > Building Blocks P3021 > Debutyldronedarone
Debutyldronedarone - 141626-35-9

Debutyldronedarone

Catalog Number: EVT-265715
CAS Number: 141626-35-9
Molecular Formula: C27H36N2O5S
Molecular Weight: 500.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Debutyldronedarone is a major metabolite of the antiarrhythmic drug Dronedarone. [, ] It is classified as a thyroid hormone receptor alpha(1) (TRα(1)) antagonist, exhibiting selective inhibition towards this receptor subtype. [, ] This characteristic makes Debutyldronedarone a valuable tool in scientific research, particularly in elucidating the specific roles of TRα(1) within the complex thyroid hormone system.

Dronedarone

    Relevance: Dronedarone is the parent compound of debutyldronedarone, the target compound. Debutyldronedarone is a major metabolite of dronedarone and exhibits more potent inhibition of thyroid hormone receptor alpha(1) compared to dronedarone itself. [, , ].

Amiodarone

    Compound Description: Amiodarone is an iodine-containing antiarrhythmic drug used to treat various heart rhythm disorders. It is known to interact with thyroid hormone receptors, acting as an antagonist to both thyroid hormone receptor alpha(1) (TRα1) and beta(1) (TRβ1). [, ].

    Relevance: Amiodarone serves as a point of comparison for understanding the thyroid hormone receptor-related effects of dronedarone and debutyldronedarone. While both amiodarone and its metabolite desethylamiodarone antagonize both TRα1 and TRβ1, debutyldronedarone exhibits selective antagonism towards TRα1. This selectivity makes debutyldronedarone and, consequently, dronedarone potentially interesting for applications where selective TRα1 inhibition is desired. [, ].

Desethylamiodarone

    Compound Description: Desethylamiodarone is the primary metabolite of amiodarone and also displays antiarrhythmic properties. Like amiodarone, it acts as an antagonist to both TRα1 and TRβ1, exhibiting similar potency in inhibiting T3 binding to these receptors. [].

    Relevance: Desethylamiodarone serves as a comparative compound to highlight the distinct mechanisms of action between amiodarone and dronedarone/debutyldronedarone. While both desethylamiodarone and debutyldronedarone are metabolites with significant receptor-binding activity, desethylamiodarone lacks the TRα1 selectivity seen in debutyldronedarone. []. This difference highlights a key distinction between the two drugs and their potential for different therapeutic applications.

3,5,3'-Triiodothyronine (T3)

    Compound Description: T3 is a primary thyroid hormone that plays a crucial role in regulating metabolism, growth, and development. It exerts its effects by binding to thyroid hormone receptors, particularly TRα1 and TRβ1. [, ].

    Relevance: T3 is the endogenous ligand for the thyroid hormone receptors that both dronedarone and debutyldronedarone interact with. Understanding the binding affinity and inhibitory effects of debutyldronedarone on T3 binding to TRα1 is crucial for elucidating its mechanism of action. The research indicates that debutyldronedarone, and to a lesser extent dronedarone, can compete with T3 for binding to TRα1, thereby potentially influencing thyroid hormone signaling. [].

Thyroxine (T4)

    Compound Description: T4 is a prohormone that converts to the active thyroid hormone T3. It also plays a vital role in regulating metabolism. [].

    Relevance: The provided research examines the effects of both amiodarone and dronedarone on T4 levels in vivo. This is relevant because changes in T4 levels, influenced by the drugs or their metabolites, can indirectly impact T3 levels and, consequently, thyroid hormone signaling. [].

Classification

Debutyldronedarone falls under the category of antiarrhythmic agents. It is specifically classified as a benzofuran derivative, sharing structural characteristics with other compounds in this class. Its primary function is to modulate cardiac rhythm by influencing ion channels and adrenergic receptors.

Synthesis Analysis

The synthesis of debutyldronedarone involves several chemical reactions that typically start from simpler organic compounds. The synthetic pathway includes:

  1. Alkylation Reaction: The process begins with the alkylation of phenolic compounds using 1-chloro-3-di-n-butylaminopropane hydrochloride, leading to the formation of intermediates.
  2. Reduction: The resulting intermediates undergo hydrogenation to yield the desired compound.
  3. Characterization: The synthesized debutyldronedarone is characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

The synthesis has been documented in various studies, highlighting the importance of optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Molecular Structure Analysis

Debutyldronedarone has a complex molecular structure characterized by a benzofuran core along with alkyl substituents. The molecular formula for debutyldronedarone is C20H24N2O3C_{20}H_{24}N_2O_3, which indicates it contains:

  • Benzofuran moiety: This contributes to its lipophilicity and ability to cross biological membranes.
  • Alkyl chains: These enhance its interaction with biological targets.

Structural Data

  • Molecular Weight: Approximately 336.42 g/mol
  • Functional Groups: Includes amine and ether functionalities, which are critical for its mechanism of action.

The three-dimensional conformation of debutyldronedarone can be studied using computational chemistry methods, revealing insights into its binding interactions with target proteins .

Chemical Reactions Analysis

Debutyldronedarone participates in various chemical reactions primarily during its metabolic conversion from dronedarone. Key reactions include:

  1. Hydroxylation: This reaction occurs through cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
  2. Glucuronidation: Debutyldronedarone can undergo conjugation with glucuronic acid, facilitating its excretion.
  3. Dealkylation: This involves the removal of alkyl groups, which can lead to further metabolites that may have different pharmacological properties.

These reactions are crucial for understanding the pharmacokinetics and dynamics of debutyldronedarone within biological systems .

Mechanism of Action

Debutyldronedarone exerts its pharmacological effects primarily through:

  • Ion Channel Modulation: It interacts with sodium and potassium channels in cardiac tissues, stabilizing cardiac membrane potential and reducing ectopic activity.
  • Adrenergic Receptor Blockade: By blocking beta-adrenergic receptors, it decreases heart rate and myocardial contractility, contributing to its antiarrhythmic effects.

The compound's action is mediated through both direct receptor interactions and indirect effects on intracellular signaling pathways, ultimately leading to improved cardiac rhythm stability .

Physical and Chemical Properties Analysis

Debutyldronedarone exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Stability: The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range that can be determined experimentally.

These properties influence the formulation strategies employed in pharmaceutical preparations containing debutyldronedarone .

Applications

Debutyldronedarone's primary application lies in its role as a metabolite of dronedarone in clinical settings. Its pharmacokinetic profile provides essential insights into the efficacy and safety of dronedarone therapy. Additionally, research into debutyldronedarone contributes to:

  • Drug Development: Understanding its properties aids in optimizing formulations for better therapeutic outcomes.
  • Metabolic Studies: Investigating how debutyldronedarone is processed by the body informs dosing regimens and potential drug interactions.

Studies continue to explore the full therapeutic potential of debutyldronedarone beyond its role as a metabolite, potentially identifying new applications in cardiovascular medicine .

Properties

CAS Number

141626-35-9

Product Name

Debutyldronedarone

IUPAC Name

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide

Molecular Formula

C27H36N2O5S

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3

InChI Key

IJVZZGIAELTWBB-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC

Solubility

Soluble in DMSO

Synonyms

Debutyldronedarone; SR 35021; UNII-C3801M93QC.

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.